molecular formula C10H10N2O3S B13869708 Methyl 3-amino-7-methoxythieno[3,2-b]pyridine-2-carboxylate

Methyl 3-amino-7-methoxythieno[3,2-b]pyridine-2-carboxylate

Cat. No.: B13869708
M. Wt: 238.27 g/mol
InChI Key: DAVIWKLSMZNVHS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-amino-7-methoxythieno[3,2-b]pyridine-2-carboxylate typically involves a multi-step process. One common method is the palladium-catalyzed C-N Buchwald-Hartwig coupling reaction. This reaction involves the coupling of methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate with various bromonitrobenzenes, followed by the reduction of the nitro groups to the corresponding amino compounds .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-7-methoxythieno[3,2-b]pyridine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce nitro groups to amino groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogenated compounds and strong bases like sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can yield amines.

Scientific Research Applications

Methyl 3-amino-7-methoxythieno[3,2-b]pyridine-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3-amino-7-methoxythieno[3,2-b]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to alter the cell cycle profile, causing a decrease in the percentage of cells in the G0/G1 phase and an increase in apoptosis levels . This suggests that the compound may target proteins involved in cell cycle regulation and apoptosis pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-amino-7-methoxythieno[3,2-b]pyridine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities. Its methoxy group at the 7-position and amino group at the 3-position contribute to its ability to interact with biological targets differently compared to other similar compounds.

Properties

Molecular Formula

C10H10N2O3S

Molecular Weight

238.27 g/mol

IUPAC Name

methyl 3-amino-7-methoxythieno[3,2-b]pyridine-2-carboxylate

InChI

InChI=1S/C10H10N2O3S/c1-14-5-3-4-12-7-6(11)9(10(13)15-2)16-8(5)7/h3-4H,11H2,1-2H3

InChI Key

DAVIWKLSMZNVHS-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=NC=C1)C(=C(S2)C(=O)OC)N

Origin of Product

United States

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